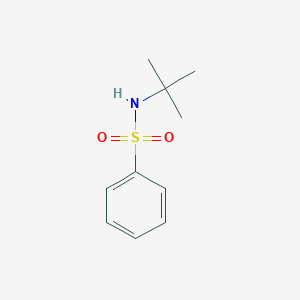

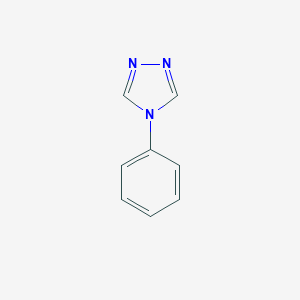

4-Phenyl-4H-1,2,4-triazole

Overview

Description

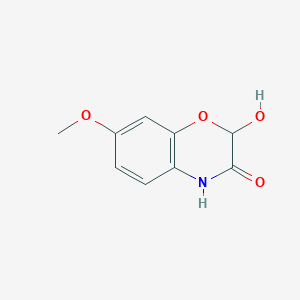

4-Phenyl-4H-1,2,4-triazole is a chemical compound that has been used in the development of various complexes, such as platinum (ii) complexes, which are used as ancillary ligands for efficient green OLEDs . It has also been used in blue phosphorescent OLEDs (PhOLEDs) to serve as an efficient electron-transporting and hole-blocking layer .

Synthesis Analysis

The synthesis of 4-Phenyl-4H-1,2,4-triazole involves several steps. Initially, benzoic acid hydrazide is synthesized, which is then reacted with carbon disulfide in the solution of alkali ethanol to give potassium dithiocarbazinate salt. The basic nucleus 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol is prepared by cyclization of potassium salt with hydrazine hydrate . Another method involves triflic anhydride activation followed by microwave-induced cyclodehydration for a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides .Molecular Structure Analysis

The molecular structure of 4-Phenyl-4H-1,2,4-triazole has been confirmed by various spectroscopic techniques such as IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . A detailed X-ray crystallography structural analysis of model triazole was also carried out .Chemical Reactions Analysis

The chemical reactions involving 4-Phenyl-4H-1,2,4-triazole are diverse. For instance, it has been used as an efficient and selective reagent for the oxidation of thiols to disulfides . It has also been used in the synthesis of annulated dihydropyridazines by inverse [4+2] cycloaddition reaction between cyclic alkenes and 1,2,4,5-tetrazines .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Phenyl-4H-1,2,4-triazole include a molecular weight of 145.16 .Scientific Research Applications

- 1,2,4-Triazole-containing compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds .

- They are used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

- The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which containing 1,2,4-triazole group are common and well known .

- They have widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Pharmaceutical Chemistry

Materials Science

- 1,2,4-Triazoles are used in agrochemicals due to their unique structure and properties .

- They can be used as growth regulators in plants and as pesticides .

- 1,2,4-Triazoles can act as organic catalysts .

- They can facilitate various chemical reactions, enhancing the rate and selectivity .

- Triazole derivatives have shown significant antiviral activities .

- They can inhibit the replication of various viruses, making them potential candidates for antiviral drug development .

Agrochemistry

Organic Catalysts

Antiviral Applications

Antidepressant Applications

- Triazole derivatives have shown significant antitubercular activities .

- They can inhibit the growth of Mycobacterium tuberculosis, making them potential candidates for antitubercular drug development .

- Triazoles and their derivatives have shown anticonvulsant activities .

- They can interact with various receptors in the brain, potentially alleviating symptoms of seizures .

- Triazoles can act as organocatalysts .

- They can facilitate various chemical reactions, enhancing the rate and selectivity .

- A study demonstrates that the ancillary ligand attached with a 4-phenyl-4H-1,2,4-triazole group could facilitate charge trapping across the bulk of the device for efficient OLEDs .

- Triazoles are used in several facile and convenient synthetic techniques along with its versatile interaction with biological systems .

Antitubercular Applications

Anticonvulsant Applications

Organocatalysis

Materials Science

Synthetic Techniques

Antimicrobial Applications

Safety And Hazards

properties

IUPAC Name |

4-phenyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c1-2-4-8(5-3-1)11-6-9-10-7-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHHNSBXSDGEFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10167350 | |

| Record name | 1H-1,2,4-Triazole, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenyl-4H-1,2,4-triazole | |

CAS RN |

16227-12-6 | |

| Record name | 4-Phenyl-4H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16227-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole, 4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016227126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.